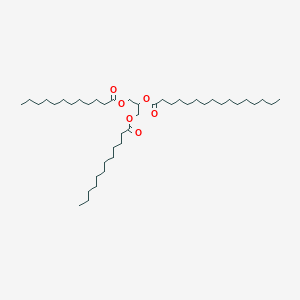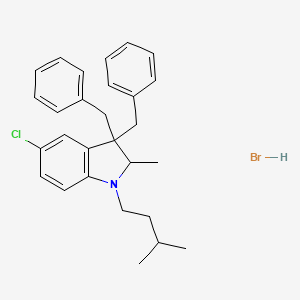
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound is characterized by its complex structure, which includes a chloro-substituted indole core, benzyl groups, and a hydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Alkylation: The chlorinated indole undergoes alkylation with 3-methylbutyl halide in the presence of a strong base like sodium hydride.
Benzylation: The final step involves benzylation using benzyl chloride and a base such as potassium carbonate.
Formation of Hydrobromide Salt: The free base is converted to its hydrobromide salt by treatment with hydrobromic acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the benzylic positions.
Reduction: Reduction reactions can target the chloro group or the indole ring.
Substitution: Nucleophilic substitution reactions can occur at the chloro position or the benzylic positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide or sodium cyanide.
Major Products
Oxidation: Products may include indole N-oxides or benzylic alcohols.
Reduction: Products may include dechlorinated indoles or reduced indole rings.
Substitution: Products may include substituted indoles with various functional groups replacing the chloro or benzylic positions.
Scientific Research Applications
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes, receptors, or DNA. The chloro and benzyl groups can influence its binding affinity and specificity, while the indole core can participate in π-π stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Similar Compounds
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole: The free base form without the hydrobromide salt.
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrochloride: The hydrochloride salt form.
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;acetate: The acetate salt form.
Uniqueness
The hydrobromide salt form of 3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole is unique due to its specific solubility and stability properties, which can influence its reactivity and application in various fields. The presence of the hydrobromide salt can also affect its pharmacokinetic and pharmacodynamic profiles in medicinal applications.
Properties
Molecular Formula |
C28H33BrClN |
|---|---|
Molecular Weight |
498.9 g/mol |
IUPAC Name |
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)-2H-indole;hydrobromide |
InChI |
InChI=1S/C28H32ClN.BrH/c1-21(2)16-17-30-22(3)28(19-23-10-6-4-7-11-23,20-24-12-8-5-9-13-24)26-18-25(29)14-15-27(26)30;/h4-15,18,21-22H,16-17,19-20H2,1-3H3;1H |
InChI Key |
WPYPZKIJTLGKGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=C(N1CCC(C)C)C=CC(=C2)Cl)(CC3=CC=CC=C3)CC4=CC=CC=C4.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



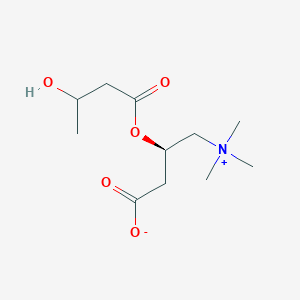
![2,7-Naphthalenedisulfonic acid, 5-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]benzoyl]amino]-4-hydroxy-3-[(2-sulfophenyl)azo]-, trisodium salt](/img/structure/B13408098.png)
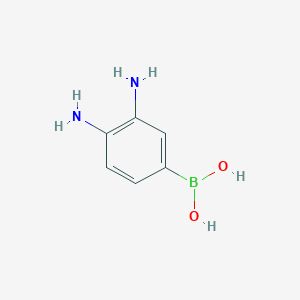
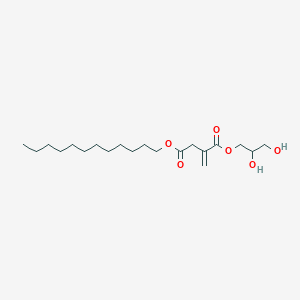
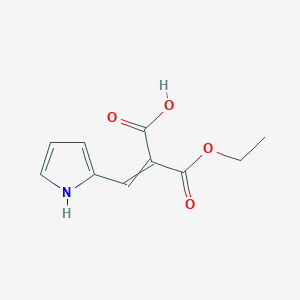
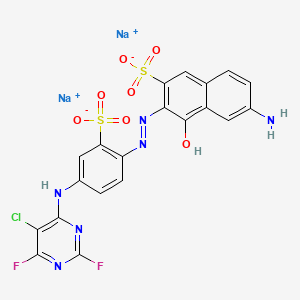
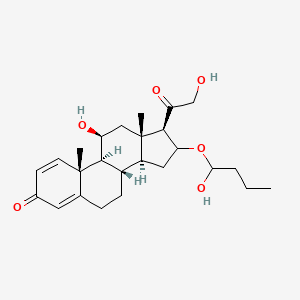
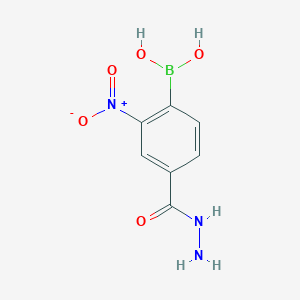
![(3aS,4S,6S,7aR)-2-((R)-1-Chloro-3-methylbutyl)-3a,5,5-trimethylhexahydro-4,6-methanobenzo[d][1,3,2]dioxaborole](/img/structure/B13408154.png)
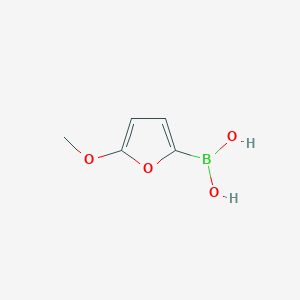
![4-[5-(1-([6-(Trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)-1,2,4-oxadiazol-3-YL]pyridazine](/img/structure/B13408175.png)
![4-amino-5-bromo-2-methoxy-N-[8-[[3-(trifluoromethyl)phenyl]methyl]-8-azabicyclo[3.2.1]octan-3-yl]benzamide](/img/structure/B13408177.png)
